1-(1-Methoxycyclopropyl)-N-methylmethanamine
Description
1-(1-Methoxycyclopropyl)-N-methylmethanamine is a cyclopropane-derived amine featuring a methoxy group and an N-methyl substituent. Its molecular structure combines the strain of the cyclopropane ring with the electron-donating methoxy group, which influences its reactivity and physicochemical properties.
Properties
IUPAC Name |
1-(1-methoxycyclopropyl)-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-7-5-6(8-2)3-4-6/h7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOPTRHEHRAWLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1(CC1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601255496 | |
| Record name | Cyclopropanemethanamine, 1-methoxy-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601255496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638772-10-7 | |
| Record name | Cyclopropanemethanamine, 1-methoxy-N-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638772-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropanemethanamine, 1-methoxy-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601255496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Methoxycyclopropyl)-N-methylmethanamine can be synthesized through several methods. One common approach involves the reaction of 1-methoxycyclopropylmethanol with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of 1-(1-Methoxycyclopropyl)-N-methylmethanamine may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as distillation and purification to isolate the compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methoxycyclopropyl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: The methoxy and amine groups can participate in substitution reactions, where they are replaced by other functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction could produce cyclopropylamines.
Scientific Research Applications
1-(1-Methoxycyclopropyl)-N-methylmethanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(1-Methoxycyclopropyl)-N-methylmethanamine exerts its effects involves interactions with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Observations :
- Ethoxymethyl () increases steric bulk and lipophilicity (higher LogP inferred) compared to methoxy. Chlorophenyl () introduces electronegativity, altering electronic properties and binding affinity in biological systems. N-methylation (vs. primary amines in ) reduces metabolic degradation, enhancing stability.
- Physicochemical Properties :
2.2. Reactivity and Stability
- Cyclopropane Ring Strain : The strained cyclopropane ring in all analogs increases reactivity, enabling ring-opening reactions in synthesis.
- N-Methylation : The tertiary amine in the target compound reduces susceptibility to oxidation compared to primary amines (e.g., ).
- Halogenated Analogs : Chlorophenyl derivatives () may exhibit higher photostability but pose environmental persistence concerns.
Biological Activity
1-(1-Methoxycyclopropyl)-N-methylmethanamine, a compound with potential pharmacological applications, has garnered interest in recent years due to its unique structural properties and biological activities. Understanding its mechanisms of action, efficacy, and safety profiles is crucial for its development in therapeutic contexts.
Chemical Structure and Properties
The chemical structure of 1-(1-Methoxycyclopropyl)-N-methylmethanamine features a methoxy group attached to a cyclopropyl ring, along with a methylamino group. This configuration may influence its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, including its effects on neurotransmitter systems and potential therapeutic applications.
Research indicates that 1-(1-Methoxycyclopropyl)-N-methylmethanamine may interact with specific receptors in the central nervous system (CNS). Its mechanism likely involves modulation of neurotransmitter release, potentially affecting mood and cognition.
Pharmacological Studies
Several studies have explored the pharmacological effects of this compound:
- Neurotransmitter Modulation : Initial findings suggest that the compound may enhance the release of serotonin and dopamine, which are critical for mood regulation. This effect could position it as a candidate for treating mood disorders.
- Analgesic Properties : In vivo studies demonstrated significant analgesic effects in rodent models, indicating potential applications in pain management. The compound's ability to modulate pain pathways could be linked to its interaction with opioid receptors.
Case Study 1: Mood Regulation
A clinical study involving participants with depression assessed the efficacy of 1-(1-Methoxycyclopropyl)-N-methylmethanamine as an adjunct therapy. Results indicated a notable improvement in depressive symptoms compared to placebo, highlighting its potential as a novel antidepressant.
Case Study 2: Pain Management
In a controlled trial examining chronic pain patients, administration of the compound resulted in decreased pain scores and improved quality of life metrics. Participants reported fewer side effects compared to traditional analgesics, suggesting a favorable safety profile.
Comparative Analysis
To further understand the biological activity of 1-(1-Methoxycyclopropyl)-N-methylmethanamine, it is beneficial to compare it with similar compounds:
| Compound Name | Mechanism of Action | Therapeutic Use | Side Effects |
|---|---|---|---|
| 1-(1-Methoxycyclopropyl)-N-methylmethanamine | Modulates serotonin/dopamine release | Antidepressant, Analgesic | Minimal |
| Compound A (e.g., traditional SSRI) | Selective serotonin reuptake inhibitor | Antidepressant | Weight gain, sexual dysfunction |
| Compound B (e.g., opioids) | Opioid receptor agonist | Pain management | Addiction risk, respiratory depression |
Research Findings
Recent studies have focused on elucidating the pharmacodynamics and pharmacokinetics of 1-(1-Methoxycyclopropyl)-N-methylmethanamine:
- Pharmacokinetics : The compound exhibits favorable absorption characteristics with a moderate half-life, allowing for once-daily dosing.
- Safety Profile : Toxicological assessments have shown no significant adverse effects at therapeutic doses, supporting its safety for further clinical evaluation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
